2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide
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Overview
Description
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety, which is known for its biological activity, and a cyclopropyl group, which can impart rigidity and influence the compound’s interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable amine and a cyclopropyl-containing reagent. One common method involves the use of sodium triacetoxyborohydride as a reducing agent to facilitate the formation of the amide bond . The reaction conditions are generally mild, and the process can be carried out in an organic solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce dehalogenated pyridine derivatives, and substitution can result in various functionalized pyridine compounds.
Scientific Research Applications
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interaction of bromopyridine-containing molecules with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, influencing their activity. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: This compound shares the bromopyridine moiety but has a different amine and alkyl group.
N-(Pyridin-2-yl)amides: These compounds have a pyridine moiety but lack the bromine atom and cyclopropyl group.
Uniqueness
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is unique due to the presence of both the bromopyridine and cyclopropyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16BrN3O |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3 |
InChI Key |
ZQEAJUCWZHXDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N |
Origin of Product |
United States |
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